2,4,7-Decatrienal

描述

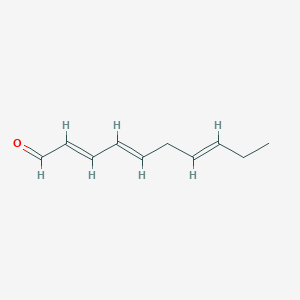

Structure

2D Structure

3D Structure

属性

CAS 编号 |

353244-73-2 |

|---|---|

分子式 |

C10H14O |

分子量 |

150.22 g/mol |

IUPAC 名称 |

(2E,4E,7E)-deca-2,4,7-trienal |

InChI |

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3+,7-6+,9-8+ |

InChI 键 |

KEXCNWISTVJVBV-SIRUGEDZSA-N |

SMILES |

CCC=CCC=CC=CC=O |

手性 SMILES |

CC/C=C/C/C=C/C=C/C=O |

规范 SMILES |

CCC=CCC=CC=CC=O |

密度 |

0.900-0.904 |

物理描述 |

Orange liquid; Green, citrusy aroma |

纯度 |

95% min. |

溶解度 |

Practically insoluble or insoluble in water Soluble (in ethanol) |

同义词 |

2E,4E,7E-Decatrienal |

产品来源 |

United States |

Natural Occurrence and Biogeochemical Distribution of 2,4,7 Decatrienal

Ecological Distribution in Aquatic Environments

2,4,7-Decatrienal is notably present in aquatic ecosystems, primarily associated with microorganisms and, consequently, higher trophic levels through the food chain.

Presence in Marine Microalgae and Diatom Species

Marine microalgae, particularly diatoms, are significant producers of this compound. Diatoms are unicellular photosynthetic microalgae contributing substantially to marine primary productivity. open.ac.uk Studies have correlated the presence of short-chain polyunsaturated aldehydes (PUAs), including this compound, with the antiproliferative effect of diatoms on the reproduction of grazers like copepods. open.ac.uknih.govnih.govmdpi.commdpi.com

The production of these aldehydes is species-specific among diatoms. open.ac.uk Ecologically relevant marine diatom species such as Thalassiosira gravida and Thalassiosira rotula have been reported to contain (2E,4E,7Z)-2,4,7-decatrienal. nih.govnih.gov Other diatom species, including Skeletonema costatum (now reclassified as S. marinoi) and Pseudonitzschia delicatissima, have also been identified as sources of this compound isomers. nih.govmdpi.commdpi.com These aldehydes are part of a class of compounds called oxylipins, which are oxygenated compounds biosynthesized from fatty acids. open.ac.uk

Research indicates that approximately one-third of tested marine diatoms are capable of producing these metabolites. nih.gov The release of PUAs can be triggered by lypolitic acyl hydrolase activity, feeding into the lipoxygenase pathway. open.ac.uk

Identification in Cyanobacterial Metabolomes

Cyanobacteria, photosynthetic prokaryotes prevalent in eutrophicated waters, also contribute to the presence of this compound in aquatic environments. nih.govfrontiersin.org Cyanobacteria release a diverse range of volatile organic compounds (VOCs) through secondary metabolic pathways. frontiersin.org Among the volatile molecules produced by cyanobacteria, this compound has been detected. nih.gov These VOCs can act as allelopathic tools, influencing the growth and interactions within phytoplankton communities. nih.govfrontiersin.org

Occurrence in Aquatic Organisms and Associated Matrices

Beyond primary producers like microalgae and cyanobacteria, this compound can be found in other aquatic organisms and associated matrices. This is often a consequence of its production by microorganisms at the base of the aquatic food web.

Polyunsaturated fatty acid derivatives, such as this compound, are known to contribute to the characteristic odors, including fishy or cucumber-like smells, in aquatic environments and associated organisms. epa.govoup.comresearchgate.net These compounds can originate from the autoxidation of omega-2 polyunsaturated fatty acids. oup.com The presence of this compound has been linked to off-flavors in fish, particularly in aquaculture, where it can be absorbed from the environment. oup.comresearchgate.net

Studies focusing on off-flavor compounds in fish have identified this compound as one of the carbonyl compounds contributing to fishy odor. oup.com Its presence in water sources, often linked to algal growth, can lead to taste and odor issues in drinking water. researchgate.netresearchgate.net

Presence in Terrestrial Biological Systems

While predominantly associated with aquatic environments, there is some evidence suggesting the presence of this compound or its related metabolic pathways in terrestrial biological systems.

Detection in Plant Species and Derivatives

Certain plant species and their derivatives have been investigated for the presence of volatile compounds, including aldehydes. The Plant-Associated Volatile Organic Compound (VOC) Database (PVD) lists this compound, (E,E,Z)- and its synonyms. psu.edu

Research into plant enzymes, such as lipoxygenases and hydroperoxide lyases, has demonstrated their ability to catalyze the formation of compounds like (2E,4E)-deca-2,4-dienal and (2E,4E,7Z)-deca-2,4,7-trienal from fatty acids found in plant oils. scientific-publications.net For example, eggplant fruit enzymes have been shown to catalyze the biotransformation of distilled sunflower and linseed oils to (2E,4E,7Z)-decatrienal. scientific-publications.net This suggests that the enzymatic machinery for producing this compound exists in some terrestrial plants, although its widespread natural occurrence in intact plant tissues may be less common or well-documented compared to aquatic microorganisms.

Volatile constituents in extracts of mandarin and tangerine peel have also been reported to include unsaturated fatty aldehydes like (2E,4E,7Z)-decatrienal and (2E,4Z,7Z)-decatrienal. tandfonline.com

Identification in Microbial Secondary Metabolite Profiles

Microbial communities, both aquatic and terrestrial, produce a wide array of secondary metabolites, including volatile organic compounds. While the focus for this compound has largely been on aquatic microorganisms like diatoms and cyanobacteria, other microbial sources could potentially contribute.

Cyanobacteria, which inhabit both aquatic and terrestrial environments, are known producers of volatile aldehydes through their secondary metabolic pathways. nih.govfrontiersin.org This overlap highlights the potential for microbial production of this compound in various habitats. The study of microbial volatilomes is an ongoing area of research, and further investigations may reveal additional microbial sources of this compound in terrestrial systems.

Data Tables

Based on the search results, quantitative data for the concentration of this compound in natural sources is limited or presented in varying units (e.g., µg/L, µg/g, nM). However, some findings related to its production and effects can be summarized in tables.

Table 1: Diatom Species Reported to Produce this compound

| Diatom Species | Isomers Reported | Reference |

| Thalassiosira gravida | (2E,4E,7Z)-deca-2,4,7-trienal | nih.govnih.gov |

| Thalassiosira rotula | (2E,4E,7Z)-deca-2,4,7-trienal, (2E,4Z,7Z)-decatrienal | nih.govnih.govmdpi.comnih.gov |

| Skeletonema costatum (S. marinoi) | (2E,4E,7Z)-decatrienal, (2E,4Z,7Z)-decatrienal | nih.govmdpi.commdpi.com |

| Pseudonitzschia delicatissima | (2E,4E,7Z)-decatrienal, (2E,4Z,7Z)-decatrienal | nih.govmdpi.commdpi.com |

| Dinobryon divergens | This compound | researchgate.netresearchgate.net |

Table 2: Production of (2E,4E,7Z)-Deca-2,4,7-trienal by Eggplant Enzymes

| Source Material | Product | Yield (g/kg of egg fruit) | Reaction Time (minutes) | Reference |

| Distilled sunflower/linseed oils | (2E,4E,7Z)-deca-2,4,7-trienal | 1.4 | 20 | scientific-publications.net |

Table 3: Repellent Activity of 2(E),4(E),7(Z)-Decatrienal against Crustaceans

| Compound | Repellent Concentration (RC50, µM) | Reference |

| 2(E),4(E),7(Z)-Decatrienal | 3.5 | scispace.com |

Formation within Naturally Occurring Organic Matrices

This compound is a polyunsaturated fatty aldehyde that occurs naturally in various organic matrices, primarily as a product of lipid oxidation pathways. Its formation is often linked to the enzymatic breakdown of polyunsaturated fatty acids (PUFAs) by lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes. This enzymatic cascade is a significant source of volatile organic compounds (VOCs) in many organisms, including algae and plants.

Detailed research findings highlight the presence and formation of this compound in several natural sources. Diatoms, a major group of algae, are known producers of this compound. Specifically, the planktonic diatoms Thalassiosira gravida and Thalassiosira rotula have been reported to contain (2E,4E,7Z)-2,4,7-decatrienal. nih.gov In Thalassiosira rotula, the activation of an oxylipin-based chemical defense mechanism, triggered by cell damage, initiates the formation of reactive defensive metabolites, including 2,4-decadienal and this compound, from eicosatetraenoic and eicosapentaenoic acids via the lipase/lipoxygenase/hydroperoxide lyase cascade. nih.gov This process involves phospholipase A2 activity, which releases free polyunsaturated fatty acids that are then converted by lipoxygenases. nih.gov

Benthic diatoms, such as Nitzschia shiloi, also produce this compound, with the (2E,4Z,7Z) isomer being the most abundant product identified in this species. mdpi.com The formation in N. shiloi, similar to planktonic diatoms like T. rotula and Skeletonema marinoi, involves the activity of distinct hydroperoxide lyases acting on hydroperoxides derived from the peroxidation of fatty acids like eicosapentaenoic acid (EPA) by 11-LOX. mdpi.com

Cyanobacteria are another group of microorganisms that can produce this compound. iwaponline.com Algal blooms, often involving chrysophytes and diatoms, in water sources have been linked to the production of odorous compounds, including this compound, generated from the enzymatic breakdown of algal PUFAs. iwaponline.com Studies have shown that certain chrysophytes, such as Dinobryon cylindricum, Uroglena cf. americana, and Mallomonas papillosa, isolated from reservoirs, produce diverse odorous compounds including this compound. cnjournals.com

In higher plants, enzymatic reactions catalyzed by enzymes like lipoxygenases and hydroperoxide lyases are also responsible for the formation of unsaturated aldehydes. While much research focuses on compounds like (2E,4E)-deca-2,4-dienal and trans-2-hexenal (B146799) derived from linoleic acid, studies have investigated the ability of plant enzymes to catalyze the biotransformation of plant oils into compounds including (2E,4E,7Z)-decatrienal. scientific-publications.netfemaflavor.org For instance, enzymes from eggplant fruit have demonstrated the capacity to catalyze the formation of (2E,4E,7Z)-decatrienal from distilled sunflower and linseed oils. scientific-publications.net

The formation of this compound can also occur through the autoxidation of polyunsaturated fatty acids, particularly omega-3 fatty acids, in matrices like fish and seafood. oup.comtandfonline.com This process contributes to the development of "fishy" flavors. tandfonline.com

The presence and concentration of this compound in natural matrices can be influenced by various factors, including the specific organism, environmental conditions, and the availability of precursor fatty acids. The enzymatic pathways involved are crucial in mediating the conversion of fatty acids into these volatile aldehydes.

Table 1 provides a summary of some natural sources where this compound has been reported.

| Natural Source | Organism/Matrix | Context of Formation | Reported Isomers (if specified) |

| Diatoms | Thalassiosira gravida, Thalassiosira rotula | Oxylipin-based defense, enzymatic breakdown of PUFAs | (2E,4E,7Z)-2,4,7-decatrienal |

| Diatoms | Nitzschia shiloi | Enzymatic breakdown of PUFAs (e.g., EPA by 11-LOX) | (2E,4Z,7Z)-2,4,7-decatrienal |

| Cyanobacteria | Various species | Production of VOCs, potentially linked to PUFA derivatives | This compound |

| Chrysophytes | Dinobryon cylindricum, Uroglena cf. americana, Mallomonas papillosa | Enzymatic breakdown of algal PUFAs | This compound |

| Plants | Eggplant fruit enzymes (in vitro catalysis) | Biotransformation of plant oils (sunflower, linseed) | (2E,4E,7Z)-decatrienal |

| Fish and Seafood | Lipid oxidation | Autoxidation of omega-3 polyunsaturated fatty acids | This compound |

| Marine Macroalgae | Ulva spp. | Oxylipin production upon tissue damage, derived from PUFAs | This compound |

| Mandarin and Tangerine Peel | Citrus deliciosa, Citrus reticulata | Volatile constituent | (2E,4E,7Z)-decatrienal, (2E,4Z,7Z)-decatrienal |

Table 2 presents data on the production yields of decadienal and decatrienal using eggplant enzymes, illustrating the potential for enzymatic formation in plant matrices.

| Compound | Substrate | Reaction Time (minutes) | Yield (g/kg of egg fruit) |

| (2E,4E)-deca-2,4-dienal | Sunflower oil | 20 | 1.24 |

| (2E,4E,7Z)-decatrienal | Linseed oil | 20 | 1.4 |

This data, derived from research on eggplant enzymes, demonstrates the efficiency of plant-based biocatalysis in generating this compound and related aldehydes. scientific-publications.net

Further research findings indicate that the formation of this compound in diatoms like Saccharina angustata can involve a pathway where arachidonic acid (ARA) is a precursor, leading to the production of 11-hydroperoxide eicosanoid (11-HPETE) through LOX and HPL activity, which subsequently yields this compound. researchgate.net

The formation of this compound is thus a complex process influenced by the specific biological matrix, the presence and activity of key enzymes like LOX and HPL, and the availability of precursor fatty acids, contributing to the diverse natural occurrences of this compound.

Biosynthetic Pathways and Enzymatic Mechanisms of 2,4,7 Decatrienal

Fatty Acid Precursor Metabolism

The journey to synthesizing 2,4,7-Decatrienal begins with the mobilization of specific fatty acid substrates from cellular membranes. This initial phase is critical as it supplies the necessary precursors for the subsequent enzymatic cascade.

Role of Polyunsaturated Fatty Acids (PUFAs) as Substrates

Polyunsaturated fatty acids (PUFAs) are the fundamental building blocks for the biosynthesis of this compound and other related oxylipins. nih.gov The key characteristic of these precursors is the presence of a (1Z, 4Z)-pentadiene system in their hydrocarbon chain. mdpi.com The most common PUFA substrates in plants for this pathway are the 18-carbon fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3). researchgate.netnih.gov These essential fatty acids are abundant in plant tissues and serve as the primary substrates for the enzyme lipoxygenase, which initiates the biosynthetic pathway. researchgate.netnih.gov While linoleic acid is a precursor for various C10 aldehydes, α-linolenic acid is specifically implicated in the formation pathways of tri-unsaturated C10 aldehydes like this compound. nih.gov The conversion process begins with the enzymatic oxidation of these PUFAs, leading to the formation of unstable hydroperoxide intermediates that are then further metabolized. nih.govmdpi.com

Investigation of Phospholipid Involvement in Precursor Release

PUFAs are not typically found free within the cell; they are predominantly esterified into membrane phospholipids. nih.gov For biosynthesis to commence, these fatty acids must first be liberated from the membrane. This crucial step is catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes. nih.govsoton.ac.uk Specifically, cytosolic phospholipase A2 (cPLA2) is responsible for hydrolyzing the ester bond at the sn-2 position of membrane phospholipids, which is preferentially occupied by PUFAs like linoleic and α-linolenic acid. nih.govnih.gov This enzymatic action releases the free fatty acid into the cytoplasm, making it available as a substrate for the subsequent enzymes in the oxylipin pathway. nih.govresearchgate.net The activity of phospholipases is a critical regulatory point, controlling the flux of precursors into the pathway that leads to the formation of this compound and other oxylipins. nih.govnih.gov

Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Cascades

Following the release of PUFA substrates, a cascade of enzymatic reactions catalyzed by lipoxygenase (LOX) and hydroperoxide lyase (HPL) orchestrates the formation of various aldehydes, including this compound. acs.orgresearchgate.net

Characterization of LOX and HPL Enzyme Activities

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the first committed step in the pathway: the regio- and stereo-specific insertion of molecular oxygen into PUFAs. mdpi.comresearchgate.net This reaction converts the fatty acid into a fatty acid hydroperoxide. nih.gov Plant LOXs are generally classified based on where they oxygenate the 18-carbon backbone of linoleic or linolenic acid: 9-LOX adds oxygen at the 9th carbon, while 13-LOX acts on the 13th carbon. mdpi.comnih.gov

The resulting hydroperoxides are highly unstable and serve as substrates for the next enzyme in the cascade, hydroperoxide lyase (HPL). nih.gov HPL is a member of the cytochrome P450 (CYP74) family and is responsible for cleaving the carbon-carbon bond adjacent to the hydroperoxide group. nih.govuliege.be This cleavage reaction generates a short-chain volatile aldehyde and a corresponding oxo-acid. nih.gov The specificity of the HPL determines the final products; 13-HPLs cleave 13-hydroperoxides to produce C6 aldehydes, whereas 9-HPLs act on 9-hydroperoxides to form C9 aldehydes. uliege.beresearchgate.net The formation of the C10 aldehyde this compound from the hydroperoxide of linolenic acid is a more complex process that may involve subsequent enzymatic or non-enzymatic rearrangements. nih.gov

Stereochemical Aspects of Enzymatic Transformations in this compound Formation

Enzymatic reactions in the oxylipin pathway are characterized by a high degree of stereospecificity, which dictates the precise three-dimensional structure of the final products. youtube.comlibretexts.org LOX enzymes catalyze a stereospecific dioxygenation, meaning they produce a specific enantiomer of the hydroperoxide. researchgate.net For example, the action of a 13-LOX on α-linolenic acid typically yields 13(S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT). mdpi.com This initial, highly specific stereochemistry is critical as it is carried through the subsequent enzymatic steps. The specific isomer of this compound often identified in natural sources is (2E,4Z,7Z)-decatrienal, indicating that the enzymatic machinery maintains strict control over the geometry of the double bonds formed during the hydroperoxide cleavage and subsequent isomerization steps. The inherent chirality of the enzymes involved ensures that they can distinguish between different faces of the substrate molecule, leading to the formation of a single, specific stereoisomer rather than a mixture. libretexts.orgresearchgate.net

Substrate Specificity and Enzyme Diversity in Biosynthesis

The diversity of aldehydes and other oxylipins produced by plants stems from the existence of multiple isoforms of LOX and HPL, each with distinct substrate specificities and reaction preferences. researchgate.netuliege.be Different plant species, and even different tissues within the same plant, express a unique collection of these enzymes. nih.gov

LOX enzymes exhibit specificity for different PUFA substrates. For example, studies on strawberry lipoxygenase have shown that it prefers α-linolenic acid over linoleic acid. nih.gov Furthermore, LOX enzymes display positional specificity, with some exclusively forming 9-hydroperoxides, others forming 13-hydroperoxides, and some producing a mixture. The strawberry LOX, for instance, forms 13- and 9-hydroperoxides from α-linolenic acid in a 70:30 ratio. nih.gov

Similarly, HPL enzymes show specificity for the hydroperoxides they cleave. nih.gov Some are specific for 13-hydroperoxides (CYP74B family), while others are specific for 9-hydroperoxides (CYP74C family). uliege.be This substrate and positional specificity across different enzyme isoforms is a key factor in determining the profile of volatile aldehydes, including this compound, produced by a particular plant.

Table 1: Enzyme Specificity in the Oxylipin Pathway

| Enzyme | Substrate Example | Product Example | Specificity Notes | Reference |

|---|---|---|---|---|

| 13-Lipoxygenase (13-LOX) | α-Linolenic Acid | 13(S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT) | Specifically oxygenates at the C-13 position. Preferred substrate can vary by species. | mdpi.comnih.gov |

| 9-Lipoxygenase (9-LOX) | Linoleic Acid | 9-hydroperoxyoctadecadienoic acid (9-HPOD) | Specifically oxygenates at the C-9 position. | mdpi.com |

| 13-Hydroperoxide Lyase (13-HPL) | 13-HPOT | (Z)-3-Hexenal and 12-oxo-(Z)-9-dodecenoic acid | Cleaves 13-hydroperoxides to form C6 aldehydes. | mdpi.comuliege.be |

| 9-Hydroperoxide Lyase (9-HPL) | 9-hydroperoxy-octadecatrienoic acid | (3Z,6Z)-Nonadienal and 9-oxononanoic acid | Cleaves 9-hydroperoxides to form C9 aldehydes. | mdpi.comuliege.be |

Autoxidative Formation Mechanisms from Unsaturated Lipids

The formation of this compound through autoxidation is a result of the non-enzymatic, free-radical-mediated oxidation of polyunsaturated fatty acids (PUFAs). This process is a key reaction in lipid deterioration and involves a classic free-radical chain reaction mechanism consisting of three main stages: initiation, propagation, and termination. ugent.be

Initiation: The process begins with the formation of a lipid radical (R•). This can be triggered by factors such as heat, light, or the presence of metal ions, which facilitate the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond (an allylic position) in a PUFA molecule. ugent.be

Propagation: The lipid radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This highly reactive peroxyl radical then abstracts a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (ROOH) and a new lipid radical (R•). ugent.be This new radical can then continue the chain reaction, leading to an escalating process of lipid degradation.

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product.

The crucial step for the formation of volatile compounds like this compound is the decomposition of the unstable lipid hydroperoxides. This decomposition, often accelerated by heat or metal ions, leads to the cleavage of C-C bonds in the fatty acid backbone. This process, known as β-scission, generates a variety of smaller, volatile molecules, including aldehydes, ketones, alcohols, and hydrocarbons. nih.gov

Specifically, this compound is known to arise from the autoxidation of certain polyunsaturated fatty acids. The structure of the resulting aldehyde is directly dependent on the position of the double bonds in the original fatty acid and which hydroperoxide isomer is formed. For instance, linolenic acid is a known precursor. The oxidation of linolenic acid can lead to the formation of various hydroperoxides, which then decompose into a range of volatile compounds, including this compound. wur.nl

| Precursor Fatty Acid | General Autoxidation Products | Specific Product |

|---|---|---|

| Linolenic Acid | Hydroperoxides, various aldehydes (e.g., (E,E)-2,4-Heptadienal, (Z)-2-Pentenal) | This compound |

| Linoleic Acid | Hydroperoxides, various aldehydes (e.g., Hexanal, (E,E)-2,4-Decadienal) | Not a primary precursor |

| Oleic Acid | Hydroperoxides, various aldehydes | Not a precursor |

The rate of autoxidation is significantly influenced by the degree of unsaturation of the fatty acid. The presence of multiple double bonds, particularly those in a 1,4-pentadiene (B1346968) structure, increases the susceptibility to hydrogen abstraction and subsequent oxidation. nih.gov Therefore, PUFAs like linolenic acid are much more prone to autoxidation and the subsequent formation of aldehydes like this compound compared to monounsaturated or saturated fatty acids. wur.nlnih.gov

Enzymatic Biocatalytic Synthesis Routes from Natural Substrates

In contrast to the non-specific nature of autoxidation, the biosynthesis of this compound can also occur via highly specific enzymatic pathways. These biocatalytic routes are prevalent in many plants and algae and are responsible for the generation of a wide array of volatile compounds that contribute to their characteristic aromas. The key enzymes in this process belong to the lipoxygenase (LOX) pathway. wur.nlresearchgate.net

The enzymatic synthesis begins with the action of lipoxygenase on a polyunsaturated fatty acid substrate, such as linolenic acid. Lipoxygenase is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene system. wur.nl This reaction forms specific fatty acid hydroperoxides, which are the same primary products as in the initial stages of autoxidation, but with high regio- and stereoselectivity.

Following the formation of the hydroperoxide, a second enzyme, hydroperoxide lyase (HPL), catalyzes the cleavage of the C-C bond adjacent to the hydroperoxide group. This cleavage results in the formation of short-chain aldehydes and oxo-acids. The specific aldehyde produced depends on the initial fatty acid and the specific hydroperoxide isomer formed by the lipoxygenase. For example, the action of LOX and HPL on arachidonic acid in brown algae is a known pathway for the production of related C10 aldehydes like 2,4-decadienal. researchgate.net A similar cascade involving specific isomers of linolenic acid hydroperoxides is the proposed route for this compound formation.

This sequential enzymatic action provides a controlled method for the production of volatile aldehydes from natural lipid substrates. researchgate.net

| Enzyme | Substrate | Intermediate Product | Final Product (Example) |

|---|---|---|---|

| Lipoxygenase (LOX) | Polyunsaturated Fatty Acids (e.g., Linolenic Acid, Arachidonic Acid) | Fatty Acid Hydroperoxides (e.g., 11-HPETE) | - |

| Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxides | - | Volatile Aldehydes (e.g., this compound, 2,4-Decadienal) |

The use of biocatalytic systems, either with isolated enzymes or whole-cell systems, represents a promising route for the "green" synthesis of natural flavor and fragrance compounds like this compound. This approach avoids the harsh conditions and lack of specificity associated with chemical synthesis or autoxidation, yielding a product that can be classified as natural.

Ecological and Inter Species Communication Roles of 2,4,7 Decatrienal

Chemical Defense Mechanisms in Primary Producers

Primary producers, such as diatoms and macroalgae, utilize 2,4,7-decatrienal as part of their chemical defense arsenal (B13267) against predation and competition. Its production is typically induced by mechanical stress or cell disruption, suggesting it functions as an activated defense mechanism. nih.govmdpi.comcapes.gov.br

Anti-Grazing Activities and Predator Deterrence in Aquatic Herbivores

This compound has been identified as a compound that can deter aquatic herbivores. Studies have shown that this aldehyde, along with other polyunsaturated aldehydes (PUAs), can repel herbivorous zooplankton. frontiersin.orgfrontiersin.org For instance, in experiments with the freshwater crustacean Daphnia magna, exposure to this compound significantly increased their swimming velocity, indicating a repellent effect that helps protect algal cells from predation. frontiersin.orgfrontiersin.org The (2E,4E,7Z)-isomer of decatrienal has been shown to be a particularly effective repellent for pelagic crustacean grazers, exhibiting a low RC50 value (concentration causing a 50% reduction in swimming crustaceans). scispace.com

| Compound | RC50 (µM) against Crustaceans |

| (2E,4E,7Z)-2,4,7-Decatrienal | 3.5 scispace.com |

| (2E,4E)-Decadienal | Some activity scispace.com |

| Lower PUAs and EPA | Weak activity scispace.com |

This activated defense mechanism allows producers to form high local concentrations of aldehydes in the vicinity of herbivores only during feeding, conserving resources during periods of low stress. nih.govcapes.gov.br

Impact on Invertebrate Reproductive Processes (e.g., Egg Laying Inhibition, Embryo Development)

A significant ecological role of this compound is its detrimental impact on the reproduction and development of marine invertebrates, particularly copepods and sea urchins, which are common grazers of diatoms. gerli.commdpi.comcoastalwiki.orgmdpi.com this compound, along with other diatom-derived aldehydes like 2,4-decadienal, has been shown to impair the hatching success of copepod eggs. mdpi.combiologists.comoup.comoup.comresearchgate.net These compounds can block cell division in copepod and sea urchin embryos, arresting embryonic development. gerli.comresearchgate.netmdpi.combiologists.comoup.com

Research indicates that this compound can interfere with fundamental reproductive processes. In ascidian oocytes, this compound has been found to inhibit the fertilization current generated upon interaction with a spermatozoon, thereby inhibiting fertilization. oup.comnih.govnih.gov Sublethal concentrations of these aldehydes in the maternal diet of copepods can also induce malformations in the offspring. mdpi.com The toxicity appears to be related to the α,β,γ,δ-unsaturated aldehyde structure, which acts as a Michael acceptor and can form covalent adducts with nucleophiles, contributing to its biological activity. nih.govnih.gov

Allelopathic Interactions within Algal Communities

This compound can also mediate interactions between different algal species through allelopathy, where one organism produces compounds that influence the growth or reproduction of other organisms. mdpi.comresearchgate.netcoastalwiki.orgfrontiersin.orgresearchgate.netnih.gov Diatom-produced PUAs, including this compound, have been implicated in allelochemical effects against certain phytoplankton. researchgate.net While the search results primarily highlight its effects on herbivores, the general role of algal volatile organic compounds (VOCs), including this compound, in allelopathic interactions within aquatic ecosystems is recognized, potentially benefiting the emitter by inhibiting competing species. frontiersin.orgresearchgate.netnih.gov

Role in Microbial Ecosystems

Beyond interactions with herbivores and other algae, this compound can also influence microbial communities.

Influence on Algicidal Bacterial Growth

Polyunsaturated aldehydes, such as 2,4-decadienal and potentially this compound, have been identified as molecules involved in the defense of diatoms against algicidal bacteria. researchgate.net While some conjugated unsaturated aldehydes have shown activity against bacteria, including Vibrio splendidus, the specific influence of this compound on the growth of algicidal bacteria is part of the broader understanding of PUA-mediated interactions in microbial ecosystems. researchgate.netbiologists.comdb-thueringen.de

Herbicidal Properties in Microorganisms

The concept of herbicidal properties in microorganisms in relation to this compound is primarily linked to its allelopathic effects on other microalgae. As discussed in Section 4.1.3, this compound can contribute to inhibiting the growth of competing algal species. mdpi.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov While not a direct herbicide produced by a microorganism against a plant in the traditional sense, its production by microalgae (diatoms) and its inhibitory effects on other microalgae function as a form of microbial allelopathy with herbicidal-like consequences for the affected algal populations. coastalwiki.orgnih.gov

Broader Evolutionary Ecological Perspectives of Secondary Metabolites

Secondary metabolites, such as this compound, play diverse and essential roles in the survival and interaction strategies of organisms within their ecosystems. In aquatic environments, volatile organic compounds (VOCs), which include some PUAs, are significant allelopathic tools influencing competition among algae. nih.govmdpi.com The production of these compounds can be triggered by various environmental factors and stresses, suggesting their role as survival strategies for the emitters and their populations. frontiersin.org

Diatom-produced PUAs, specifically, have been extensively studied for their impact on food webs, particularly by interfering with the reproductive success of herbivores like copepods and sea urchins. mdpi.comresearchgate.netmdpi.com This interference can manifest as impaired hatching success or the induction of malformations in offspring, introducing a new dimension to phytoplankton-zooplankton dynamics. mdpi.comresearchgate.netmdpi.com this compound, alongside 2,4-decadienal, was initially identified as an active principle responsible for impairing the hatching success of copepods feeding on diatom blooms. mdpi.com

Beyond their direct anti-predatory effects, secondary metabolites like this compound can serve multiple functions within plankton communities. They can act as defense molecules against predators and competitors, as well as potential signal molecules influencing diatom bloom dynamics and species succession patterns. mdpi.comcoastalwiki.org The wound-activated production of PUAs in diatoms, triggered by cell disruption, is a key defensive mechanism involving a complex enzyme cascade that transforms free fatty acids into these aldehydes. mdpi.comnih.gov This mechanism allows for the release of high local concentrations of PUAs around damaged cells. mdpi.com

Research indicates that this compound can also act as a repellent for freshwater crustacean grazers, further highlighting its role in defense against herbivory. int-res.com The ecological significance of these compounds is underscored by the observation that the same secondary metabolites may deter different groups of organisms through varied modes of action. mdpi.com The concept of multiple functions for secondary metabolites is common in both terrestrial and aquatic ecosystems, supporting their primary roles in chemical defense and signaling. mdpi.com

The production of this compound in diatoms like Thalassiosira rotula is specifically linked to the transformation of C20 fatty acids, distinguishing it from the C18 fatty acid-derived volatiles found in higher plants. nih.gov While relatively high concentrations of this compound might be needed for inhibitory effects in the dilute pelagic environment, the wound-activated release mechanism ensures localized high concentrations. nih.gov

The evolutionary ecological perspective suggests that natural selection favors metabolites with multiple functions, contributing to the complex network of chemically-mediated interactions observed in marine ecosystems. mdpi.comint-res.com These interactions, shaped by diatom infochemicals like this compound, can influence community structure and ecosystem functioning. researchgate.netmdpi.com

Advanced Synthetic Strategies for 2,4,7 Decatrienal and Analogues

Chemical Synthesis Methodologies

Chemical synthesis provides versatile routes to 2,4,7-decatrienal and its analogues, often involving multi-step sequences to construct the desired carbon skeleton and introduce the specific double bond configurations.

Multi-step Total Synthesis Approaches (e.g., Wittig Reaction)

Multi-step total synthesis is a common strategy for preparing this compound. One prominent method involves the Wittig reaction, a powerful tool for the formation of carbon-carbon double bonds. The Wittig reaction typically involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to yield an alkene and triphenylphosphine (B44618) oxide smolecule.comlumenlearning.comlibretexts.org.

For the synthesis of this compound, a multi-step approach utilizing the Wittig reaction allows for the controlled assembly of the decatrienal structure. For instance, the synthesis of ethyl (2E,4Z,7Z)-2,4,7-decatrienoate, a related compound, can be achieved via a Wittig-type reaction between (3Z)-hexenyl-triphenylphosphonium bromide and ethyl 4-oxo-(2E)-butenoate google.com. This highlights the utility of the Wittig reaction in forming specific double bonds within the decatrienal framework.

Another reported synthesis of (E,E,Z)-2,4,7-decatrienal involves a convenient route starting from (Z)-hex-3-enol, achieving a 42% yield acs.org. While the specific steps are not detailed in the provided snippets, this indicates that various starting materials and reaction sequences can be employed in multi-step chemical synthesis.

Synthesis of methyl (2E,4Z,7Z)-2,4,7-decatrienoate, an isomer of the methyl ester of decatrienal, has also been reported using a tandem Dess-Martin oxidation/Wittig reaction sequence starting from (2Z,5Z)-2,5-octadien-1-ol researchgate.net. This further illustrates the application of the Wittig reaction in constructing polyunsaturated systems related to decatrienal.

Strategies for Stereoselective Synthesis

Controlling the stereochemistry of the double bonds (E or Z configuration) is crucial in the synthesis of polyunsaturated compounds like this compound, as different isomers can possess distinct properties, including aroma characteristics google.com. Strategies for stereoselective synthesis aim to favor the formation of a specific isomer.

The Wittig reaction itself can exhibit some degree of stereoselectivity, often favoring the Z-alkene product with simple alkyl or aryl groups, although E/Z mixtures can occur depending on the specific reagents and conditions lumenlearning.com. Modified Wittig reagents or alternative olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, can be employed to enhance stereocontrol nih.gov.

Research into the stereoselective synthesis of polyenes, including those structurally related to decatrienal, often involves carefully chosen reaction conditions, catalysts, and reagents. For example, studies on the stereoselective synthesis of other polyene systems have explored approaches like epoxidations followed by stereospecific epoxide cleavages or syn-hydroxylations of allylic double bonds researchgate.net. While these examples are for related compounds, they illustrate the types of strategies that can be applied to control stereochemistry in the synthesis of polyunsaturated aldehydes.

Stereoselective HWE condensation reactions have been used in the synthesis of intermediates for complex molecules containing polyene structures, demonstrating high diastereoselectivity nih.gov. This suggests the potential for applying similar controlled condensation reactions in the stereoselective synthesis of this compound analogues.

Biocatalytic and Chemo-enzymatic Production Methods

Biocatalysis offers an environmentally friendly alternative or complementary approach to chemical synthesis for producing valuable compounds like this compound. These methods utilize enzymes to catalyze specific transformations, often with high selectivity.

Enzyme Sourcing and System Optimization for Production

Biocatalytic production of this compound often involves enzymes that act on polyunsaturated fatty acids. Lipoxygenases (LOX) and hydroperoxide lyases (HPL) are key enzymes in the enzymatic pathways that lead to the formation of polyunsaturated aldehydes from fatty acids such as linoleic or linolenic acid mdpi.comscientific-publications.netmdpi.com.

Enzyme sourcing for biocatalytic production can involve obtaining enzymes from various biological sources, including plants and microorganisms. For instance, enzymes from eggplant fruit have been investigated for their ability to catalyze the biotransformation of distilled sunflower and linseed oils into compounds including (2E,4E,7Z)-decatrienal scientific-publications.net. Marine diatoms are also known to produce polyunsaturated aldehydes like this compound upon cell disintegration, mediated by lipases, LOX, and HPL enzyme activities mdpi.com. Marine organisms, in general, are being explored as sources of biocatalysts with unique properties nih.gov.

Optimization of enzyme systems for production involves identifying suitable enzymes or enzyme combinations, determining optimal reaction conditions (e.g., temperature, pH, substrate concentration), and potentially engineering enzymes to enhance their activity, stability, or selectivity unipd.itnih.gov. For multi-enzyme reactions, the organization and sequence of enzymes can be critical for achieving high product yields mdpi.com.

Research has shown that the biocatalytic action of enzymes from sources like eggplant is influenced by several factors affecting the efficiency of substrate biotransformation scientific-publications.net. Studies on biocatalytic processes for the production of other valuable compounds highlight the importance of optimizing enzyme activity and reaction parameters unipd.it.

Considerations for Scalable Bioproduction

Scaling up biocatalytic processes from laboratory to industrial scale requires careful consideration of various factors to ensure efficiency, reproducibility, and cost-effectiveness.

One key consideration is the availability and cost of enzymes. While some enzymes are readily available, the production and purification of others, especially for large-scale applications, can be expensive researchgate.net. Utilizing whole cells containing the desired enzyme systems can sometimes be a more cost-effective approach, as it avoids the need for enzyme purification and can facilitate natural cofactor regeneration mdpi.com.

Reactor design and operation are also critical for scalable bioproduction. Flow reactors, for example, offer advantages in enzymatic reactions due to enhanced mass transfer and the ability to use cascades of bioreactors, each optimized for a specific enzymatic step mdpi.com. Immobilization of enzymes or whole cells within reactors can facilitate their reuse and simplify downstream processing mdpi.com.

The stability of enzymes under operational conditions is another important factor for scalability. Enzymes need to maintain their activity over extended periods to be economically viable for large-scale production nih.gov.

Furthermore, the purity requirements for the final product influence the complexity and cost of downstream processing. Biocatalytic reactions can sometimes produce mixtures of compounds, requiring efficient separation techniques to isolate the desired product mdpi.com. For instance, in the biocatalytic production of (2E,4E)-deca-2,4-dienal (a related aldehyde), the post-reaction mixture can contain other compounds, necessitating effective separation methods like adsorption mdpi.com.

Analytical Methodologies for the Detection and Characterization of 2,4,7 Decatrienal

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are crucial for separating 2,4,7-decatrienal from complex matrices before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile aldehydes, including those formed from lipid oxidation nih.govpan.olsztyn.pltandfonline.compan.olsztyn.plmdpi.com. GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides structural information for identification and quantification.

GC-MS has been applied to identify volatile compounds, including isomers of this compound, in various samples such as autoxidized arachidonic acid and fish oil enriched milk emulsions awsli.com.bracs.orgimreblank.chcapes.gov.br. Studies have utilized GC-MS to characterize the aroma composition of oxidized lipids and identify potent odorants imreblank.ch. For instance, (E,Z,Z)- and (E,E,Z)-2,4,7-decatrienal have been identified in fish oil enriched milk using dynamic headspace sampling followed by GC-MS analysis acs.orgcapes.gov.br.

Derivatization can enhance the detection of aldehydes by GC-MS. Aldehydes can be converted into 2,4-dinitrophenylhydrazones (DNPHs), which are readily separated by GC and detected by MS nih.gov. This derivatization can significantly reduce the lower limit of detection nih.gov. For GC-MS analysis of volatile aldehydes, including those in oat samples, a headspace solid-phase microextraction (HS-SPME) procedure followed by GC/MS has been developed pan.olsztyn.plpan.olsztyn.pl.

GC-MS conditions often involve specific temperature programs and carrier gas flow rates to achieve satisfactory separation pan.olsztyn.plpan.olsztyn.pl. The use of selected ion monitoring (SIM) can enhance sensitivity for target aldehydes tandfonline.com.

Headspace Analysis Methods for Volatile Profiling

Headspace analysis is a valuable technique for analyzing volatile compounds emanating from a sample, such as this compound. It involves analyzing the vapor phase above a liquid or solid sample. Various headspace techniques exist, including static headspace (SHS), dynamic headspace (DHS), and headspace solid-phase microextraction (HS-SPME) pan.olsztyn.plpan.olsztyn.placs.orgslu.seunav.edu. These methods are often coupled with GC for separation and analysis acs.orgslu.seunav.edu.

Dynamic headspace-capillary gas chromatographic analysis with cryofocusing has been investigated for the quantitation of volatile lipid oxidation products, including aldehydes acs.org. This technique involves purging volatile compounds from the sample, trapping them, and then thermally desorbing them onto a GC column acs.org. Headspace GC has been shown to correlate well with flavor deterioration caused by lipid oxidation acs.orgslu.se.

HS-SPME is another common headspace technique used for volatile profiling. It involves the use of a fiber coated with an absorbent material to extract volatile compounds from the headspace before injection into a GC-MS system researchgate.netpan.olsztyn.plpan.olsztyn.plmdpi.comsci-hub.ru. This method is solvent-free and can be automated unav.edu. Different SPME fiber coatings can be tested to optimize the extraction efficiency for specific analytes pan.olsztyn.plpan.olsztyn.pl.

While headspace techniques are effective for many volatile compounds, some studies indicate that this compound can be challenging to detect using certain headspace methods wur.nl. However, it has been identified in headspace analysis of oxidized fish oil and milk emulsions awsli.com.bracs.orgcapes.gov.br.

High-Performance Liquid Chromatography (HPLC) for Related Lipid Aldehydes

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique that can be used for the analysis of lipid aldehydes, particularly those that are less volatile or require derivatization for detection nih.govpsu.eduufba.bracs.orgfortunejournals.com. While GC-MS is preferred for highly volatile compounds, HPLC is suitable for a broader range of lipid oxidation products, including derivatized aldehydes.

HPLC methods have been developed for the simultaneous separation and measurement of lipophilic secondary lipid peroxidation products, such as alkanals, alkenals, and alkadienals, after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) psu.edu. This derivatization forms DNPH hydrazones, which can be separated by reversed-phase HPLC and detected, often using UV absorbance psu.eduufba.br.

HPLC coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS) offers high sensitivity and specificity for the analysis of lipid aldehydes nih.govacs.orgfortunejournals.com. Derivatization is often employed to enhance the mass spectral response of lipid aldehydes under atmospheric pressure ionization conditions fortunejournals.com. A comprehensive characterization strategy based on derivatization and HPLC-multiple reaction monitoring (MRM) has been developed for fatty aldehydes in biological matrices, demonstrating high sensitivity acs.org.

HPLC has been used to purify compounds, including those with similar molecular formulas to this compound but different GC retention times, before further analysis by GC-MS chimia.ch.

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural and stereochemical properties of organic compounds, including unsaturated aldehydes imreblank.chorgchemboulder.compressbooks.pubgoogle.comthegoodscentscompany.commdpi.comcdnsciencepub.comresearchgate.net. Both ¹H NMR and ¹³C NMR are useful for characterizing the different hydrogen and carbon environments within the molecule.

For aldehydes, the aldehydic proton (-CHO) typically appears as a distinctive signal in the ¹H NMR spectrum in the region of 9-10 ppm orgchemboulder.compressbooks.pub. Protons on carbons adjacent to the carbonyl group also show characteristic shifts orgchemboulder.compressbooks.pub. ¹³C NMR spectroscopy provides information about the carbon skeleton, with carbonyl carbons of α,β-unsaturated aldehydes typically resonating in the region of 190-200 ppm pressbooks.pubcdnsciencepub.com. The chemical shifts of olefinic carbons are also diagnostic cdnsciencepub.com.

NMR spectroscopy has been used for the unequivocal identification and stereochemical elucidation of unsaturated aldehydes, including those structurally related to this compound imreblank.chgoogle.com. For example, the stereochemistry of the double-bond system in (E,Z,Z)-2,4,7-tridecatrienal was elucidated based on NMR measurements imreblank.ch. Predicted NMR spectra are available for this compound isomers, providing reference data for structural confirmation thegoodscentscompany.comthegoodscentscompany.com.

Data from ¹³C NMR studies on α,β-unsaturated carbonyl compounds provide insights into the chemical shifts expected for the carbon atoms in this compound google.comcdnsciencepub.com. For instance, ¹³C NMR data for this compound acetals show characteristic peaks for the different carbon environments, including the acetal (B89532) carbon and the olefinic carbons google.com.

Mass Spectrometry (MS) for Identification and Confirmation

Mass Spectrometry (MS) is a fundamental tool for identifying and confirming the presence of this compound by determining its molecular weight and fragmentation pattern pan.olsztyn.plimreblank.chchimia.chorgchemboulder.comnih.govcopernicus.orgfossiliontech.com. When coupled with GC or HPLC, MS provides a powerful hyphenated technique for the analysis of complex mixtures.

Electron Ionization MS (EI-MS) is commonly used and provides fragmentation patterns that can be matched against spectral libraries for identification imreblank.chorgchemboulder.comnih.gov. Chemical Ionization MS (CI-MS), particularly in positive or negative ion mode, can provide molecular weight information and different fragmentation patterns compared to EI-MS, which can be useful for structural confirmation nih.govimreblank.chnih.gov.

MS has been used to identify aldehydes, including those derived from lipid oxidation, often after derivatization nih.govimreblank.ch. The fragmentation patterns in MS spectra can provide clues about the structure of the aldehyde nih.govnih.gov. For example, studies on α,β-unsaturated aldehydes have shown that EI-MS and positive-ion CI-MS can provide characteristic fragments related to their structure nih.gov.

Predicted GC-MS spectra for isomers of this compound are available in databases, which can aid in their identification based on retention time and fragmentation patterns hmdb.ca. MS is also used in conjunction with techniques like aroma extract dilution analysis (AEDA) to identify potent odorants, where compounds are characterized by MS after separation imreblank.ch.

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

Analyzing this compound in complex matrices, such as food products or environmental samples, necessitates advanced sample preparation and extraction techniques to isolate and concentrate the compound while minimizing degradation and matrix interference. Headspace techniques are widely employed for the analysis of volatile compounds like this compound in various matrices, including edible oils and fish muscle wur.nlresearchgate.netcsic.es. These techniques involve partitioning the volatile analytes into a vapor phase, which is then sampled for analysis researchgate.net.

Different headspace methods exist, including static headspace (HS), dynamic headspace (DHS-ITEX), and solid phase microextraction (SPME) wur.nlresearchgate.net. Solid-phase microextraction, particularly in its headspace mode (HS-SPME), is recognized as a solventless and economical approach that integrates sampling and sample preparation into a single step csic.es. HS-SPME offers advantages in terms of sensitivity, selectivity, and suitability for routine analysis of volatiles in foodstuffs csic.es. Various fiber coatings, such as divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), are utilized in HS-SPME for the analysis of volatile compounds in matrices like edible oils researchgate.net.

Dynamic headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS) has been successfully applied to examine the volatile profiles in fish oil enriched milk, leading to the identification of this compound isomers capes.gov.br. Another variant, HS-Arrow in conjunction with true capillary cold trapping, has demonstrated high sensitivity and efficiency for extracting a broad spectrum of oxidation-related off-flavor compounds wur.nl. However, it is worth noting that in one study, this compound was not detected using several headspace techniques, including HS-Arrow wur.nl. Stir Bar Sorptive Extraction (SBSE) has been suggested as a potential alternative technique for compounds that are difficult to detect with conventional headspace methods, such as this compound wur.nl.

Beyond headspace techniques, solvent extraction methods can also be relevant. For instance, extraction with acetonitrile (B52724) followed by derivatization has been explored for the determination of related aldehydes in oils researchgate.net. In the context of water analysis, aluminum sulphate coagulation combined with conventional gravity sedimentation or dissolved air flotation has been shown to be effective in removing this compound from natural waters, serving as a potential pre-treatment or cleanup step researchgate.netmdpi.com.

Challenges and Limitations in Analytical Detection and Quantification

Despite the availability of various analytical techniques, the detection and accurate quantification of this compound present several challenges. One significant limitation is the lability of this compound, which can lead to its degradation during sample collection, preparation, and analysis, potentially resulting in underestimated concentrations researchgate.net. Studies have indicated that filtration, a common sample preparation step, can significantly bias the estimates of polyunsaturated fatty acid derivatives, including decatrienal, with reported recovery rates as low as 8.7% based on replicate analyses researchgate.net.

Recovery Rates of PUFA Derivatives After Filtration

| Compound | Reported Recovery Rate (%) |

|---|---|

| Heptadienal | 82.4 |

| Decadienal | 30.4 |

| Decatrienal | 8.7 |

The complexity of matrices containing this compound poses another challenge. These matrices often contain a multitude of volatile and semi-volatile compounds from diverse chemical classes and across a wide range of concentrations mdpi.com. This complexity can make reliable identification and accurate quantification difficult using one-dimensional separation techniques like standard gas chromatography mdpi.com. The presence of various isomers, including stereoisomers, can further complicate analysis by leading to co-elution and ambiguous identification based solely on mass spectrometry data mdpi.com.

Furthermore, achieving accurate quantitative analysis of volatile compounds like this compound is hampered by the limited availability of certified chemical standards nih.gov. Compound-dependent variations in extraction efficiency across different matrices and variations in mass spectrometry response also contribute to inaccuracies in quantification nih.gov. Relying on a single internal standard for quantification in complex matrices has been shown to potentially result in substantial errors for some volatile compounds nih.gov. Consequently, many studies reporting on the levels of this compound and similar volatiles in complex matrices often provide only semi-quantitative data nih.gov.

Reactivity, Degradation Pathways, and Chemical Transformations of 2,4,7 Decatrienal

Oxidation and Reduction Reactions of the Aldehyde Moiety

The aldehyde functional group in 2,4,7-decatrienal is a primary site for oxidation and reduction reactions. These transformations are fundamental in organic chemistry and are relevant to the metabolic fate and detoxification of aldehydes in biological systems. nih.gov

Oxidation: The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2,4,7-decatrienoic acid. This reaction can be achieved using a variety of oxidizing agents. While specific experimental data for the oxidation of this compound is not extensively documented, the general reactivity of aldehydes suggests that common oxidants would be effective.

Tollens' Reagent (Ag(NH₃)₂⁺): A mild oxidizing agent that selectively oxidizes aldehydes.

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can also potentially react with the carbon-carbon double bonds.

Chromium-based reagents (e.g., Jones reagent, PCC): Effective for the oxidation of aldehydes.

Molecular Oxygen (O₂): In the presence of catalysts or initiators, can lead to the formation of the corresponding carboxylic acid, a process relevant to autoxidation. longdom.org

Reduction: The aldehyde moiety can be reduced to a primary alcohol, forming 2,4,7-decatrienol. Common reducing agents for this transformation include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent for aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that readily reduces aldehydes, ketones, esters, and carboxylic acids. wikipedia.orgwikipedia.org

The table below summarizes the expected products from the oxidation and reduction of the aldehyde moiety of this compound.

| Reaction Type | Reagent | Product |

| Oxidation | Tollens' Reagent | 2,4,7-Decatrienoic acid |

| Oxidation | Potassium Permanganate | 2,4,7-Decatrienoic acid (and potential side products) |

| Reduction | Sodium Borohydride | 2,4,7-Decatrienol |

| Reduction | Lithium Aluminum Hydride | 2,4,7-Decatrienol |

This table presents expected products based on general aldehyde reactivity, as specific experimental data for this compound is limited.

Electrophilic Addition Reactions at Unsaturated Centers

The three carbon-carbon double bonds in this compound are susceptible to electrophilic addition reactions. The conjugated system at the 2 and 4 positions exhibits different reactivity compared to the isolated double bond at the 7 position. Electrophilic addition to conjugated dienes can result in both 1,2- and 1,4-addition products.

A common example of an electrophilic addition is the reaction with halogens, such as bromine (Br₂). The reaction proceeds through a bromonium ion intermediate. youtube.comacsgcipr.orgmasterorganicchemistry.comchemguide.co.uk The addition of bromine to the conjugated system of this compound could theoretically lead to a mixture of products.

The following table illustrates the potential products of the electrophilic addition of one equivalent of bromine to this compound.

| Reactant | Reagent | Potential Products | Addition Type |

| This compound | Br₂ | 2,3-Dibromo-4,7-decadienal | 1,2-Addition to C2-C3 |

| This compound | Br₂ | 4,5-Dibromo-2,7-decadienal | 1,2-Addition to C4-C5 |

| This compound | Br₂ | 2,5-Dibromo-3,7-decadienal | 1,4-Addition to conjugated system |

| This compound | Br₂ | 7,8-Dibromo-2,4-decadienal | Addition to C7-C8 |

This table outlines plausible products based on the principles of electrophilic addition to conjugated and isolated double bonds. The actual product distribution would depend on reaction conditions and has not been experimentally determined for this compound.

Autoxidative Degradation and Secondary Product Formation

As a polyunsaturated aldehyde, this compound is prone to autoxidation, a free-radical chain reaction involving molecular oxygen. longdom.org This process is particularly relevant in the context of food spoilage, where the degradation of lipid-derived compounds contributes to the development of off-flavors and rancidity. nih.govpuroomega.com The autoxidation of this compound can lead to a complex mixture of secondary products, including shorter-chain aldehydes, ketones, alcohols, and carboxylic acids. longdom.org

The mechanism of autoxidation involves three main stages:

Initiation: Formation of a free radical, often initiated by light, heat, or the presence of metal ions.

Propagation: The radical reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide and a new radical.

Termination: Two radicals combine to form a stable, non-radical product.

The decomposition of hydroperoxides formed during the propagation phase is a key source of the diverse secondary products observed in oxidized fats and oils. nih.gov

Some of the potential secondary products from the autoxidative degradation of this compound are listed below.

| Precursor | Degradation Process | Potential Secondary Products |

| This compound | Autoxidation | Shorter-chain aldehydes (e.g., propanal, hexenal) |

| This compound | Autoxidation | Volatile ketones |

| This compound | Autoxidation | Carboxylic acids |

| This compound | Autoxidation | Epoxy compounds |

The formation of these products is based on established pathways of lipid autoxidation. The specific distribution of products from this compound would require experimental analysis.

Retro-Aldol Condensation and Other Abiotic Degradative Pathways

The structure of this compound, particularly the α,β-unsaturated aldehyde moiety, makes it susceptible to retro-aldol condensation. This reaction is the reverse of the aldol (B89426) condensation and involves the cleavage of a carbon-carbon bond, typically catalyzed by acid or base. wikipedia.orglibretexts.orgjove.comkhanacademy.org In the context of this compound, this would lead to the formation of smaller aldehydes and/or ketones.

The retro-aldol reaction of an α,β-unsaturated aldehyde generally proceeds through the hydration of the double bond to form a β-hydroxy aldehyde, which then undergoes cleavage. For this compound, this could result in the formation of acetaldehyde (B116499) and 2,5-octadienal.

Other abiotic degradation pathways for this compound in aqueous environments can include hydrolysis and hydration of the double bonds, which can be influenced by pH and temperature. nih.gov These reactions can alter the chemical structure of the molecule and impact its sensory properties and biological activity.

Stability and Lability Studies in Environmental and Biological Milieus

The stability of this compound is a critical factor in determining its persistence and impact in both environmental and biological systems. Due to its multiple reactive sites, it is generally considered a labile compound.

Environmental Milieus: In aqueous environments, the stability of this compound is influenced by factors such as pH, temperature, light exposure, and the presence of other chemical species. Hydrolytic reactions and oxidation are likely to be significant degradation pathways. nih.gov Its volatility and potential for atmospheric oxidation also contribute to its environmental fate.

Biological Milieus: In biological systems, this compound, as a product of lipid peroxidation, is subject to metabolic detoxification pathways. nih.gov Aldehyde dehydrogenases can oxidize it to the corresponding carboxylic acid, which can then be further metabolized. nih.gov Its high reactivity also means it can readily form adducts with biological nucleophiles such as proteins and DNA, which is a key mechanism of aldehyde toxicity. wikipedia.orgnih.gov The lability of this compound in biological systems is therefore a balance between its inherent chemical reactivity and the efficiency of enzymatic detoxification processes.

The table below provides a qualitative summary of the stability of this compound in different environments.

| Environment | Key Factors Influencing Stability | Expected Stability | Primary Degradation Pathways |

| Aqueous (Neutral pH) | Temperature, Oxygen | Low | Oxidation, Hydration |

| Acidic Aqueous | pH, Temperature | Very Low | Hydrolysis, Retro-Aldol Condensation |

| Basic Aqueous | pH, Temperature | Very Low | Retro-Aldol Condensation, Polymerization |

| Food Matrix (e.g., Fish Oil) | Antioxidant content, Temperature, Light | Low to Moderate | Autoxidation |

| Biological System | Enzymatic activity (e.g., ALDH) | Low | Metabolic oxidation, Adduct formation |

This table provides a general assessment of stability based on the known reactivity of polyunsaturated aldehydes.

Future Research Trajectories and Interdisciplinary Perspectives on 2,4,7 Decatrienal

Computational Chemistry and Molecular Modeling Studies of Reactivity and Conformation

Future investigations into 2,4,7-decatrienal will likely benefit from the application of computational chemistry and molecular modeling. These in silico approaches can provide profound insights into the molecule's reactivity and conformational landscape, which are crucial for understanding its interactions in various chemical and biological environments.

Currently, there is a notable absence of specific computational studies focused on this compound. Future research could employ Density Functional Theory (DFT) to elucidate the electron density distribution and predict the most likely sites for nucleophilic or electrophilic attack. Such studies would be invaluable in understanding its degradation pathways and its interactions with other molecules.

Molecular dynamics simulations could be utilized to explore the conformational flexibility of the this compound backbone. Understanding the energetically favorable conformations is key to predicting how it might bind to biological receptors or interact with other molecules. A summary of key computational approaches and their potential applications for this compound is presented below.

| Computational Method | Potential Application for this compound | Research Goal |

| Density Functional Theory (DFT) | Calculation of electronic structure, orbital energies, and reactivity indices. | Predict reaction mechanisms and sites of interaction. |

| Molecular Dynamics (MD) | Simulation of conformational changes over time in different solvent environments. | Understand molecular flexibility and binding modes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving this compound. | Elucidate metabolic pathways and enzyme inhibition mechanisms. |

Advanced Mechanistic Elucidation of Biological Interactions

The biological activities of this compound are an area ripe for exploration. As a lipid-derived aldehyde, it has the potential to interact with a variety of biological macromolecules, including proteins and DNA. Aldehydes derived from lipid peroxidation are known to form covalent adducts with cellular proteins, which can alter their function. nih.gov

Future research should focus on identifying the specific protein targets of this compound and characterizing the resulting adducts. Advanced techniques such as mass spectrometry-based proteomics can be employed to identify these modified proteins in cellular models. Furthermore, mechanistic studies could investigate the downstream cellular consequences of these interactions, such as the induction of oxidative stress or the activation of specific signaling pathways. The reactivity of aldehydes with proteins can lead to alterations in cellular functions. nih.gov

Development of Novel Biosensors and Analytical Probes

The development of sensitive and selective methods for the detection of this compound is crucial for its study in various matrices, from food products to biological samples. While general methods for aldehyde detection exist, there is a need for novel biosensors and analytical probes specifically tailored for this compound.

Future research could focus on the development of enzyme-based biosensors, which offer high specificity. Enzymes such as aldehyde dehydrogenases could be immobilized on electrode surfaces to create electrochemical sensors for the real-time monitoring of this compound. nih.gov Another promising avenue is the design of fluorescent probes that exhibit a change in their optical properties upon reaction with this compound, enabling its visualization in cellular systems.

A conceptual framework for the development of a this compound biosensor is outlined below:

| Biosensor Component | Potential Material/Molecule | Principle of Detection |

| Biorecognition Element | Aldehyde Dehydrogenase | Enzymatic oxidation of this compound. |

| Transducer | Screen-printed carbon electrode | Electrochemical detection of NADH produced during the enzymatic reaction. |

| Signal Output | Amperometric or Voltammetric signal | Current proportional to the concentration of this compound. |

Applications in Chemical Ecology and Sustainable Bioproduction

Polyunsaturated aldehydes (PUAs), including this compound, are known to be produced by diatoms and play a role in chemical defense against grazers. wikipedia.orgwwu.edu This ecological role opens up exciting possibilities for applications in chemical ecology. Future research could explore the potential of this compound as a natural biopesticide or as a signaling molecule in engineered ecological systems. The production of PUAs by phytoplankton is influenced by environmental conditions, and understanding these relationships is key to harnessing their potential. researchgate.net

From a sustainability perspective, developing biotechnological methods for the production of this compound is a compelling goal. This could involve the metabolic engineering of microorganisms to produce this C10 aldehyde from renewable feedstocks. A patent for the chemical synthesis of low-grade aldehydes suggests an industrial interest in these compounds. google.com Future research could focus on identifying and optimizing the biosynthetic pathways for this compound production in microbial hosts.

Integration with "Omics" Research for Comprehensive Lipidome Analysis

The field of lipidomics, which aims to comprehensively analyze the lipids within a biological system, provides a powerful framework for studying this compound. nih.gov As a product of lipid peroxidation, the levels of this compound can be indicative of oxidative stress.

Future research should focus on integrating the analysis of this compound into broader lipidomics workflows. This would involve the development of robust analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the sensitive and accurate quantification of this aldehyde in complex biological samples. nih.gov By correlating the levels of this compound with changes in the wider lipidome, researchers can gain a more holistic understanding of its role in health and disease. This integrative "omics" approach will be crucial for identifying novel biomarkers and elucidating the complex interplay of lipid metabolism in various physiological and pathological processes.

常见问题

Q. What analytical techniques are recommended for identifying 2,4,7-Decatrienal in algal extracts, and how can their reliability be validated?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is commonly used due to its sensitivity in detecting volatile aldehydes like this compound. To validate reliability, researchers should compare retention indices with authentic standards and confirm spectral matches using reference libraries. Cross-validation with nuclear magnetic resonance (NMR) can resolve ambiguities in structural identification, especially when isomers are present .

Q. How can researchers optimize extraction protocols for this compound from marine algae to minimize degradation?

- Methodological Answer : Cold solvent extraction (e.g., using dichloromethane at 4°C) under nitrogen gas purging reduces oxidative degradation. Lyophilized algal samples should be homogenized in inert atmospheres. Stability tests under varying pH and temperature conditions are critical to establish protocol robustness. Replicate extractions with spiked recovery experiments can quantify yield consistency .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the biosynthetic pathways of this compound in algae, and how can isotopic labeling enhance these studies?

- Methodological Answer : Isotopic tracing (e.g., ¹³C-labeled acetate or fatty acid precursors) can map carbon flux in lipid metabolism pathways. Pulse-chase experiments combined with time-series GC-MS analysis track intermediate formation. To control variables, use axenic algal cultures to exclude microbial interference. Statistical models (e.g., kinetic flux profiling) should account for pathway branching points .

Q. How should researchers address contradictions in reported stability data for this compound under varying environmental conditions?

- Methodological Answer : Conduct controlled stability assays under standardized conditions (e.g., light exposure, oxygen levels, and temperature). Use factorial experimental designs to isolate degradation factors. For conflicting data, meta-analysis of published studies should assess methodological heterogeneity (e.g., solvent systems, purity thresholds). Uncertainty quantification via Monte Carlo simulations can identify statistically significant outliers .

Q. What strategies can be employed to elucidate the ecological role of this compound in algal chemical defense mechanisms?

- Methodological Answer : Bioassay-guided fractionation identifies bioactive compounds in algal extracts. Pair this with transcriptomic analysis to link this compound production to stress-response genes. Field studies comparing algal populations (with/without herbivore exposure) quantify in situ production levels. Multivariate regression models can correlate environmental stressors (e.g., salinity, nutrient availability) with compound concentration .

Methodological Best Practices

- Reproducibility : Document instrument parameters (e.g., GC-MS column type, ionization voltage) and raw data archiving protocols to enable replication .

- Ethical Considerations : For ecological studies, adhere to biodiversity sampling permits and non-destructive extraction methods to preserve algal habitats .

- Data Interpretation : Use open-source tools like R or Python for metabolomic data analysis. Principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) are recommended for distinguishing biological vs. technical variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。